Boc-Arg(Boc)-OH
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Overview
Description
Boc-Arg(Boc)-OH, also known as Nα,Nω-Bis(tert-butoxycarbonyl)-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its ability to protect the amino and guanidino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Boc)-OH typically involves the protection of the amino and guanidino groups of arginine with Boc groups. This can be achieved through the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-Arg(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DCC.
Substitution Reactions: Replacement of the Boc groups with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or methanol.
Coupling: HBTU, DCC, or EDC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Boc2O in the presence of a base like triethylamine.
Major Products Formed
Deprotection: Arginine with free amino and guanidino groups.
Coupling: Peptides or peptide derivatives.
Substitution: Arginine derivatives with different protecting groups.
Scientific Research Applications
Boc-Arg(Boc)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Biological Studies: Used in the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.
Mechanism of Action
The primary function of Boc-Arg(Boc)-OH is to protect the amino and guanidino groups of arginine during chemical reactions. The Boc groups prevent unwanted side reactions and ensure the selective formation of peptide bonds. The deprotection of Boc groups is achieved under acidic conditions, which generates free amino and guanidino groups that can participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized.
Comparison with Similar Compounds
Boc-Arg(Boc)-OH is unique due to its dual protection of both the amino and guanidino groups of arginine. Similar compounds include:
Fmoc-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) and pentamethylchroman-6-sulfonyl (Pbf) protecting groups.
Cbz-Arg(Tos)-OH: Uses benzyloxycarbonyl (Cbz) and tosyl (Tos) protecting groups.
Boc-Arg(Tos)-OH: Uses Boc and Tos protecting groups.
Compared to these compounds, this compound offers the advantage of easy removal of Boc groups under mild acidic conditions, making it a preferred choice in many peptide synthesis protocols.
Properties
IUPAC Name |
5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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